3-Chloro-5-methoxy-4-propoxybenzaldehyde (CMPB): A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Application
3-Chloro-5-methoxy-4-propoxybenzaldehyde (CMPB): A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Application
Executive Summary
In advanced pharmaceutical intermediate synthesis, the precise control of aromatic substitution patterns is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of target molecules. 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CMPB) is a highly specialized, tri-substituted aromatic building block[1]. Characterized by its unique halogenated dialkoxy-aryl scaffold, it serves as a foundational intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and phosphodiesterase (PDE) modulators.
This whitepaper provides an authoritative overview of CMPB’s physicochemical properties, field-proven synthetic methodologies, and downstream functionalization strategies. As a self-validating guide, it is designed to equip process chemists and drug development professionals with the mechanistic insights required to scale and characterize this critical intermediate.
Molecular Architecture & Physicochemical Properties
The molecular architecture of CMPB features an electron-withdrawing chlorine atom paired with two electron-donating alkoxy groups (methoxy and propoxy). This specific substitution pattern creates a distinct electronic "push-pull" effect across the aromatic ring, which finely tunes the electrophilicity of the formyl carbon. This electronic balance is a critical parameter when designing subsequent nucleophilic addition reactions or controlled oxidations.
Quantitative physicochemical data is summarized below to aid in solvent selection, extraction profiling, and chromatographic method development.
Table 1: Physicochemical & Structural Properties
| Property | Value |
| Chemical Name | 3-Chloro-5-methoxy-4-propoxybenzaldehyde |
| CAS Registry Number | 832674-55-2[1][2] |
| Molecular Formula | C₁₁H₁₃ClO₃[3] |
| Molecular Weight | 228.67 g/mol [2][3] |
| Monoisotopic Mass | 228.055 Da[4] |
| Topological Polar Surface Area (TPSA) | ~35.5 Ų[5] |
| Hydrogen Bond Donors / Acceptors | 0 / 3[5] |
| Rotatable Bonds | 5[5] |
Synthetic Pathways & Mechanistic Insights
The most efficient, scalable, and regioselective route to CMPB utilizes 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (commonly known as 5-chlorovanillin, CAS: 19463-48-0) as the primary starting material[6]. The transformation relies on an SN2 O-alkylation.
Synthetic workflow for CMPB via SN2 alkylation of 5-chlorovanillin.
Experimental Protocol: Regioselective O-Alkylation
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Objective: Quantitative conversion of 5-chlorovanillin to CMPB without inducing aldehyde degradation.
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Reagents: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq), 1-Bromopropane (1.2 eq), Potassium carbonate ( K2CO3 , 1.5 eq), anhydrous N,N-Dimethylformamide (DMF, 0.5 M).
Step-by-Step Methodology:
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Initiation: Charge a flame-dried reactor with 5-chlorovanillin and anhydrous DMF under an inert argon atmosphere.
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Causality: Anhydrous conditions are strictly required to prevent the competing hydrolysis of 1-bromopropane into 1-propanol, which would deplete the alkylating agent and stall the reaction.
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Deprotonation: Add finely milled K2CO3 in one portion. Stir at ambient temperature for 30 minutes.
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Causality: The phenol proton is highly acidic due to the electron-withdrawing chloro and formyl groups. K2CO3 is selected as a mild, insoluble base that quantitatively generates the reactive phenoxide without triggering the Cannizzaro reaction (disproportionation of the aldehyde), a common side-reaction when stronger bases like NaOH are utilized.
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Alkylation: Introduce 1-bromopropane dropwise. Elevate the internal temperature to 80°C and agitate for 4 hours.
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Causality: Thermal energy is required to overcome the steric hindrance imposed by the bulky ortho-chloro and ortho-methoxy groups flanking the phenoxide oxygen during the SN2 transition state. DMF, a polar aprotic solvent, leaves the phenoxide nucleophile unsolvated and highly reactive.
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Quench & Extraction: Cool the mixture to 20°C, quench with deionized water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous Lithium Chloride ( LiCl ) solution.
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Causality: The LiCl wash is a critical process step; it effectively partitions residual DMF into the aqueous phase, preventing solvent carryover that would otherwise co-elute during chromatography.
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Purification: Dry the organic phase over anhydrous MgSO4 , concentrate in vacuo, and purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
Analytical Characterization & Self-Validation Protocols
A robust chemical process must be a self-validating system. To ensure the structural integrity and purity of the synthesized CMPB, the following analytical benchmarks must be rigorously met:
In-Process Control (IPC)
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Thin-Layer Chromatography (TLC): Using a 3:1 Hexane/EtOAc mobile phase, the reaction progress is easily monitored. The starting phenoxide remains near the baseline (due to strong hydrogen bonding), while the fully alkylated CMPB product elutes significantly higher ( Rf≈0.6 ) due to the loss of the polar hydroxyl group.
Post-Isolation Validation
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1 H NMR Spectroscopy ( CDCl3 ): Validation requires the complete disappearance of the broad phenolic -OH peak ( ∼6.0 ppm). Successful alkylation is confirmed by the appearance of the distinct propoxy signature: a triplet at ∼4.1 ppm ( −OCH2− ), a sextet at ∼1.8 ppm ( −CH2− ), and a triplet at ∼1.0 ppm ( −CH3 ). The aldehyde proton remains a sharp singlet at ∼9.8 ppm.
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Mass Spectrometry (ESI-MS): The spectrum must exhibit the [M+H]+ parent ion at m/z 229.06. Crucially, it must be accompanied by the characteristic M+2 isotope peak at m/z 231.06 at approximately 33% relative intensity, definitively confirming the presence of a single chlorine atom ( 35Cl and 37Cl isotopes).
Downstream Applications & Functionalization
CMPB is rarely the final therapeutic agent; rather, the formyl group serves as a highly versatile electrophilic handle for downstream API construction.
Downstream functionalization of CMPB into benzoic acid and benzylamine scaffolds.
Oxidation to Benzoic Acid Derivatives
CMPB is frequently oxidized to 3-chloro-5-methoxy-4-propoxybenzoic acid [7]. This transformation is a patented process utilized extensively in the synthesis of substituted benzoic acids for API development[7].
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Mechanistic Choice: To achieve this, process chemists employ the Pinnick Oxidation ( NaClO2 , NaH2PO4 , 2-methyl-2-butene).
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Causality: This mild oxidation system is explicitly chosen over harsh oxidants (like KMnO4 ) to prevent the oxidative cleavage of the electron-rich ether linkages or degradation of the aromatic core, ensuring near-quantitative yields of the benzoic acid.
Reductive Amination
Reacting CMPB with primary amines in the presence of Sodium triacetoxyborohydride ( NaBH(OAc)3 ) yields highly substituted secondary benzylamines.
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Causality: NaBH(OAc)3 is selected because it is a mild hydride source that selectively reduces the intermediate imine without prematurely reducing the starting aldehyde to an alcohol, ensuring high fidelity in constructing complex pharmacophores.
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